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Compound of Interest

Compound Name: Quinomycin C

Cat. No.: B1675163 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide elucidates the multifaceted mechanism of action of Quinomycin C, a

potent antineoplastic agent. Quinomycin C, also widely known as Echinomycin and

Quinomycin A, exerts its biological effects primarily through DNA bis-intercalation, leading to

the inhibition of crucial cellular processes such as transcription and replication.[1][2][3][4][5]

Furthermore, it modulates key signaling pathways, notably the Notch and Hypoxia-Inducible

Factor-1α (HIF-1α) pathways, which are critical for cancer cell survival and proliferation.[6][7][8]

Primary Mechanism of Action: DNA Bis-intercalation
Quinomycin C is a cytotoxic polypeptide quinoxaline antibiotic that functions as a DNA bis-

intercalator.[3][4] Its structure features two quinoxaline rings that insert into the DNA double

helix at two distinct sites simultaneously.[4] This binding event induces a conformational

change in the DNA, causing it to unwind.[9]

The preferred binding sites for Quinomycin C are sequences containing a central 5'-CG-3'

dinucleotide.[10][11] More specifically, key recognition elements are found within the

sequences 5'-ACGT-3' and 5'-TCGT-3'.[10][11] The binding site size for echinomycin has been

determined to be four base pairs.[10][11] This sequence-specific binding is a critical aspect of

its mechanism, as it allows for the targeted disruption of specific gene regulation. The

interaction is entropically driven, with a positive enthalpy and a large positive entropy change,

characteristic of a hydrophobically driven binding reaction.[12]
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Figure 1: Quinomycin C bis-intercalation into DNA at CpG sites.

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)
A significant consequence of Quinomycin C's DNA binding is the inhibition of Hypoxia-

Inducible Factor-1α (HIF-1α) activity.[5][6] HIF-1α is a key transcription factor that plays a

central role in tumor progression and metastasis by controlling genes involved in angiogenesis,

glycolysis, and invasion.[6] Quinomycin C inhibits the binding of the HIF-1α/HIF-1β

heterodimer to the hypoxia-responsive element (HRE) within the promoter regions of its target

genes, such as Vascular Endothelial Growth Factor (VEGF).[6][13] This inhibition is specific, as

it does not affect the binding of other transcription factors like AP-1 or NF-κB to their respective

consensus sequences.[6] The mechanism is believed to be competitive, where Quinomycin
C's binding to the HRE sequence physically blocks HIF-1α from accessing its target.[14]
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Figure 2: Inhibition of HIF-1α DNA binding by Quinomycin C.

Modulation of the Notch Signaling Pathway
Quinomycin C is a potent inhibitor of the Notch signaling pathway, which is frequently

dysregulated in various cancers and plays a crucial role in cancer stem cell (CSC)

maintenance.[1][8][15] Its inhibitory effects are comprehensive, targeting multiple components

of the pathway:

Receptors and Ligands: Quinomycin C treatment leads to a significant reduction in the

expression of Notch receptors (Notch-1, -2, -3, and -4) and their ligands (Jagged-1, -2, and

Delta-like ligands 1, 3, and 4).[1][12][15]

γ-Secretase Complex: The expression of proteins in the γ-secretase complex, including

Presenilin-1, Nicastrin, APH1, and PEN2, is also reduced.[12][15] This complex is essential

for the cleavage and activation of Notch receptors.[5]

Downstream Targets: Consequently, the expression of the downstream Notch target gene

Hes-1 is significantly decreased.[1][12][15]

By downregulating these key components, Quinomycin C effectively shuts down Notch

signaling, leading to the inhibition of cancer cell proliferation and the targeting of cancer stem
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Figure 3: Quinomycin C-mediated inhibition of the Notch signaling pathway.

Interaction with Topoisomerase II
While some quinoline-containing compounds are known to directly inhibit topoisomerase II

(TOP2), studies on the structurally related antibiotic BE-22179 suggest that Quinomycin C
(Echinomycin) does not directly inhibit the catalytic activity of TOP2.[9] Instead, it interferes with

TOP2-mediated DNA relaxation as a secondary consequence of its primary DNA bis-

intercalation activity.[9] The significant conformational change and unwinding of the DNA

substrate caused by Quinomycin C binding are likely responsible for this interference, rather

than a direct interaction with the enzyme itself.[9]

Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of Quinomycin C.

Table 1: Potency and Efficacy

Parameter Value
Cell
Line/System

Condition Reference(s)

IC50 (CSC

Inhibition)
29.4 pM

Cancer Stem

Cells
[16]

EC50 (HRE

Luciferase)
1.2 nM U251-HRE

Hypoxic

Induction
[16]

IC50 (Viability) 0.45 nM SUM-159 24 hours [14]

IC50 (Viability) 1.35 nM MDA-MB-231 24 hours [14]

Table 2: Thermodynamic Parameters of DNA Binding
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Parameter Value Condition Reference(s)

ΔG° (Gibbs Free

Energy)
-7.6 kcal mol⁻¹ 20°C [12]

ΔH (Enthalpy) +3.8 kcal mol⁻¹ 20°C [12]

ΔS (Entropy) +38.9 cal mol⁻¹ K⁻¹ 20°C [12]

Experimental Protocols
The elucidation of Quinomycin C's mechanism of action has relied on a variety of established

molecular biology techniques. Below are descriptions of the key experimental protocols

employed.

1. DNAase I Footprinting

Purpose: To identify the specific DNA sequences where Quinomycin C binds.[17]

Methodology: A DNA fragment, radioactively labeled at one end, is incubated with varying

concentrations of Quinomycin C. The DNA is then partially digested with DNAase I, an

enzyme that cuts the DNA backbone. In regions where Quinomycin C is bound, the DNA is

protected from cleavage. The resulting DNA fragments are separated by size on a

polyacrylamide gel. The "footprint," a region on the gel where no bands appear, corresponds

to the Quinomycin C binding site.[7][17]

2. Electrophoretic Mobility Shift Assay (EMSA)

Purpose: To demonstrate that Quinomycin C inhibits the binding of transcription factors,

such as HIF-1α, to their DNA recognition sites.[6]

Methodology: A short, labeled DNA probe containing the transcription factor's binding site

(e.g., an HRE) is incubated with the transcription factor protein (e.g., recombinant HIF-1α/β)

in the presence or absence of Quinomycin C. The samples are then run on a non-

denaturing polyacrylamide gel. If the protein binds to the DNA, the complex will migrate more

slowly than the free probe, causing a "shift" in the band's position. Quinomycin C's ability to

inhibit this shift demonstrates its interference with the protein-DNA interaction.[6]
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3. Chromatin Immunoprecipitation (ChIP)

Purpose: To confirm the inhibition of transcription factor binding to endogenous gene

promoters within living cells.[6][13]

Methodology: Cells are treated with Quinomycin C and then with a cross-linking agent (like

formaldehyde) to covalently link proteins to the DNA they are bound to. The chromatin is

then extracted and sheared into small fragments. An antibody specific to the transcription

factor of interest (e.g., HIF-1α) is used to immunoprecipitate the protein-DNA complexes.

The cross-links are then reversed, and the associated DNA is purified and analyzed by PCR

or qPCR to determine if the promoter of a target gene (e.g., VEGF) was present. A reduced

signal in Quinomycin C-treated cells indicates inhibition of binding.[6][13]

4. Western Blotting

Purpose: To quantify the changes in protein expression levels of components of the Notch

signaling pathway following Quinomycin C treatment.[18]

Methodology: Cells or tissue lysates are prepared after treatment with Quinomycin C. The

proteins are separated by size via SDS-PAGE and then transferred to a membrane. The

membrane is incubated with primary antibodies specific to the target proteins (e.g., Notch-1,

Hes-1, Presenilin-1). A secondary antibody conjugated to an enzyme is then added, which

binds to the primary antibody. A substrate is added that reacts with the enzyme to produce a

detectable signal (e.g., chemiluminescence), allowing for the visualization and quantification

of the protein bands.[18]
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Figure 4: General workflow for Western Blot analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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quinomycin-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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